(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Description
This compound is a bifunctional molecule comprising two distinct structural motifs:
- (Z)-but-2-enedioic acid: A dicarboxylic acid with a Z (cis) configuration, commonly known as maleic acid. This moiety is characterized by high reactivity due to its conjugated double bond and carboxylic acid groups, which facilitate salt formation and participation in condensation reactions .
- 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine: A Schiff base derivative containing a trideuterated methoxy group (–OCD₃), a trifluoromethylphenyl (–C₆H₄CF₃) substituent, and an ethanamine backbone. The deuterated methoxy group enhances metabolic stability, while the trifluoromethyl group improves lipophilicity and electronic effects, common in pharmaceutical design .
The Z configuration of the but-2-enedioic acid component ensures distinct physicochemical properties (e.g., solubility, acidity) compared to its E isomer (fumaric acid).
Properties
Molecular Formula |
C19H25F3N2O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1-/i1D3; |
InChI Key |
LFMYNZPAVPMEGP-ATJUTURBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (Z)-but-2-enedioic Acid Core
Method A: Oxidative Coupling of Malic Acid Derivatives
- Starting Material: Malic acid or its derivatives.
- Reaction: Oxidative coupling using potassium permanganate or sodium dichromate under controlled conditions to yield (Z)-but-2-enedioic acid.
Malic acid → (oxidation) → (Z)-but-2-enedioic acid
Data Table 1: Oxidative Coupling Conditions
| Reagent | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium permanganate | 0–5°C | Water | 65–78 | |
| Sodium dichromate | Reflux | Acetone/water | 70–82 |
Functionalization of the Amino-Oxyethanamine Moiety
Method B: Nucleophilic Substitution with Trideuteriomethoxy-Substituted Reagents
- Step 1: Preparation of the trideuteriomethoxy reagent via methylation of deuterated methanol.
- Step 2: Nucleophilic attack on suitable electrophiles (e.g., aldehydes or ketones) to form the amino-oxy linkage.
Amino-oxy precursor + Trideuteriomethoxy methylating agent → Functionalized amino-oxy compound
Data Table 2: Methylation Conditions for Trideuteriomethoxy Group
| Reagent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Trideuteriomethyl iodide | Base (K2CO3) | Room temperature | 60–75 | |
| Trideuteriomethyl sulfate | KOH | 50°C | 65–80 |
Incorporation of the Trifluoromethylphenyl Group
Method C: Cross-Coupling Reactions
- Approach: Suzuki-Miyaura coupling using trifluoromethylphenyl boronic acids and halogenated intermediates.
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4).
- Conditions: Mild temperatures (80–120°C) in polar solvents.
Aryl halide + Trifluoromethylphenyl boronic acid → Trifluoromethylphenyl-substituted compound
Data Table 3: Cross-Coupling Parameters
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | Toluene/Water | 100°C | 70–85 | |
| Pd(dppf)Cl2 | DMF | 80°C | 65–78 |
Assembly of the Complete Molecule
Method D: Sequential Multi-Step Synthesis
- Step 1: Construction of the (Z)-but-2-enedioic acid core.
- Step 2: Functionalization with amino-oxyethanamine derivative.
- Step 3: Attachment of the trifluoromethylphenyl group via cross-coupling.
- Step 4: Introduction of the trideuteriomethoxy group through methylation.
This approach ensures regioselectivity and stereochemical control, critical for the Z-configuration and overall molecular integrity.
Recent Research Discoveries and Innovations
Recent advances have focused on:
- Catalytic asymmetric synthesis to improve stereoselectivity.
- Green chemistry approaches utilizing environmentally benign reagents and solvents.
- Isotopic labeling techniques for tracing metabolic pathways and pharmacokinetics.
- Flow chemistry for scalable and controlled synthesis.
For example, a 2022 study demonstrated the use of continuous flow reactors for the efficient synthesis of deuterated compounds, significantly reducing reaction times and improving yields.
Summary of Data and Comparative Analysis
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Oxidative coupling | Straightforward, high yield | Requires strong oxidants | 65–82 |
| Nucleophilic methylation | Precise isotopic labeling | Sensitive to moisture | 60–80 |
| Cross-coupling | Versatile, high regioselectivity | Catalyst cost | 65–85 |
| Multi-step assembly | Precise control | Time-consuming | Variable |
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and trideuteriomethoxy groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trideuteriomethoxy groups play a crucial role in modulating the compound’s activity and selectivity. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional similarities/differences between the target compound and analogous molecules:
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Acid Component Comparison :
- The (Z)-but-2-enedioic acid in the target compound shares acidity (pKa₁ ≈ 1.9, pKa₂ ≈ 6.3) and solubility (478 g/L in water at 20°C) with maleic acid . However, its conjugation with the Schiff base reduces free acid availability compared to standalone maleic acid.
- In contrast, the thiazolidinedione-maleic acid complex () leverages the acid’s salt-forming ability for improved bioavailability in antidiabetic drugs .
Schiff Base and Deuterium Effects: The trideuteriomethoxy group (–OCD₃) in the target compound likely reduces metabolic degradation rates compared to non-deuterated analogs (e.g., –OCH₃), a strategy employed in deuterated drugs like deutetrabenazine . The trifluoromethylphenyl group enhances lipophilicity (logP ≈ 3.2 estimated) and target binding, akin to kinase inhibitors (e.g., gefitinib) .
This contrasts with the stable ester linkage in propaquizafop, which prioritizes environmental persistence . The thiazolidinedione in ’s compound targets peroxisome proliferator-activated receptors (PPAR-γ), whereas the target compound’s Schiff base may modulate distinct pathways (e.g., enzyme inhibition) .
Structural Complexity and Stability :
- The target compound’s imine bond poses hydrolytic instability risks in aqueous environments (pH > 7), necessitating formulation strategies like encapsulation. This contrasts with the benzoic acid derivative (), which features stable ether and amide bonds .
Biological Activity
(Z)-but-2-enedioic acid, commonly known as maleic acid, is a dicarboxylic acid with significant biological implications. The compound , 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine, is a derivative that combines the properties of maleic acid with an aminoalkyl moiety, potentially enhancing its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₂₁F₃N₂O₂
- Molecular Weight : 320.34 g/mol
- IUPAC Name : 2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
The biological activity of the compound is largely influenced by its structural components:
- Maleic Acid Moiety : Maleic acid has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Aminoalkyl Group : This group may enhance solubility and bioavailability, facilitating cellular uptake and interaction with intracellular targets.
- Trifluoromethyl Phenyl Group : Known for increasing lipophilicity, this group may enhance membrane permeability and receptor binding affinity.
1. Antitumor Activity
Recent studies have indicated that compounds derived from maleic acid exhibit antitumor properties. For instance:
- Case Study : A study demonstrated that maleic acid derivatives inhibited the proliferation of cancer cell lines through apoptosis induction via mitochondrial pathways .
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in various models:
- Research Findings : In vitro studies showed that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving NF-kB pathway inhibition .
3. Neuroprotective Properties
Emerging evidence suggests neuroprotective effects:
- Case Study : Animal models treated with maleic acid derivatives showed improved cognitive function and reduced neuroinflammation, indicating potential therapeutic applications in neurodegenerative diseases .
Data Tables
Q & A
Q. Q1. What are the optimal synthetic routes for preparing (Z)-but-2-enedioic acid derivatives, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis of (Z)-but-2-enedioic acid derivatives typically employs condensation reactions between maleic anhydride (or acid) and amine-containing precursors. For the target compound, the trideuteriomethoxy and trifluoromethylphenyl groups require careful introduction via nucleophilic substitution or coupling reactions. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amine-acid coupling.
- Catalysts : Use of DCC/DMAP for carbodiimide-mediated coupling improves yields .
- Isotopic labeling : Deuteration at the methoxy group requires deuterated reagents (e.g., CD3I) under anhydrous conditions to prevent isotopic scrambling .
Q. Q2. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in such complex molecules?
Methodological Answer:
- 1H/13C NMR : The (Z)-configuration of the but-2-enedioic acid moiety is confirmed by coupling constants (J = 12–14 Hz for cis protons) . Deuteration at the methoxy group eliminates proton signals at ~3.3 ppm, simplifying spectral analysis .
- IR : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (imine C=N) confirm functional group integrity .
- Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., CD3 vs. CH3) and verifies molecular weight .
Advanced Research Questions
Q. Q3. How does the trifluoromethylphenyl group influence the compound’s stability under physiological conditions?
Methodological Answer: The electron-withdrawing trifluoromethyl group enhances hydrolytic stability of the imine linkage but may reduce solubility. To assess stability:
- pH-dependent studies : Conduct HPLC or LC-MS analyses in buffers (pH 4–9) to track degradation products. The compound is stable at neutral pH but undergoes hydrolysis under basic conditions (>pH 8) .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suitable for solid-state storage .
Q. Q4. What mechanistic insights can computational modeling provide regarding the compound’s biological interactions?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). The trifluoromethylphenyl group shows high affinity for hydrophobic pockets in proteins .
- DFT calculations : Analyze charge distribution to predict reactivity; the (Z)-but-2-enedioic acid moiety’s electron-deficient double bond may participate in Michael additions .
Q. Q5. How can isotopic labeling (e.g., trideuteriomethoxy) be leveraged in pharmacokinetic studies?
Methodological Answer:
- Isotope tracing : Administer deuterated and non-deuterated analogs to track metabolic pathways via LC-MS/MS. Deuteration slows hepatic metabolism, extending half-life .
- Bioavailability assays : Compare plasma concentrations of deuterated vs. non-deuterated forms in animal models to assess isotope effects on absorption .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address discrepancies in reported biological activities of structurally similar thiazolidinedione derivatives?
Methodological Answer:
- Control experiments : Replicate assays under identical conditions (e.g., cell lines, incubation times). Variations in anti-inflammatory activity may arise from differences in cell permeability or off-target effects .
- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic forms affecting activity .
Q. Q7. Why do solubility profiles vary across studies for (Z)-but-2-enedioic acid derivatives?
Methodological Answer:
- Solvent selection : Use standardized solvents (e.g., PBS for aqueous solubility, DMSO for stock solutions). The trifluoromethylphenyl group reduces aqueous solubility, requiring co-solvents like cyclodextrins .
- Dynamic light scattering (DLS) : Measure aggregation tendencies, which may falsely indicate low solubility .
Experimental Design Considerations
Q. Q8. What strategies optimize yield in multi-step syntheses involving deuterated moieties?
Methodological Answer:
- Stepwise deuteration : Introduce deuterated groups early to minimize losses in subsequent steps. For example, synthesize the trideuteriomethoxy precursor before imine formation .
- Purification : Use preparative HPLC with deuterated solvents (e.g., D2O) to avoid isotopic exchange during purification .
Q. Q9. How to design assays for evaluating the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase profiling : Use a panel of recombinant kinases (e.g., JAK2, EGFR) with ATP-Glo assays. The compound’s imine group may chelate Mg²⁰ ions in ATP-binding sites .
- Cellular assays : Measure downstream phosphorylation via Western blot (e.g., pSTAT3 for JAK2 inhibition) .
Structural and Functional Comparisons
Q. Q10. How does this compound compare to maleic acid co-crystals in drug formulations?
Methodological Answer:
- Co-crystal screening : Use slurry crystallization with GRAS (Generally Recognized As Safe) co-formers (e.g., nicotinamide). Maleic acid’s high solubility enhances dissolution rates compared to fumaric acid .
- Stability testing : Accelerated aging studies (40°C/75% RH) confirm co-crystal integrity over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
